REACTION_CXSMILES
|
[CH2:1]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22]C)=[O:21])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[OH-].[K+].CO.C(O)C>O>[CH2:1]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([OH:22])=[O:21])=[CH:24][CH:25]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
57.96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
A solid is formed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture partitioned between dilute hydrochloric acid and chloroform with some warming
|
Type
|
WASH
|
Details
|
The organic layer is washed
|
Type
|
TEMPERATURE
|
Details
|
with warm dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to a volume of 600 ml
|
Type
|
ADDITION
|
Details
|
an equal volume of hexanes added
|
Type
|
CUSTOM
|
Details
|
to form a solid which
|
Type
|
CUSTOM
|
Details
|
is dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |